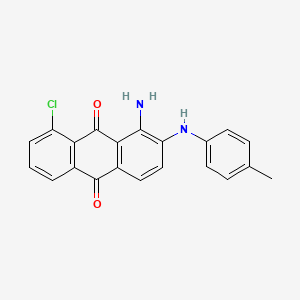

1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione

Description

1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by three functional groups: an amino (-NH₂) group at position 1, a chlorine atom at position 8, and a 4-methylanilino (-NH-C₆H₄-CH₃) substituent at position 2. This compound belongs to the aminoanthraquinone family, which is known for its diverse biological activities, including anticancer properties. The anthracene-9,10-dione scaffold provides a planar aromatic structure that facilitates interactions with biological targets such as DNA or enzymes, while the substituents modulate solubility, reactivity, and cytotoxic potency .

Properties

CAS No. |

88653-24-1 |

|---|---|

Molecular Formula |

C21H15ClN2O2 |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C21H15ClN2O2/c1-11-5-7-12(8-6-11)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3 |

InChI Key |

UGMXDVPRQRCDSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

- Oxidation The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the quinone form back to the hydroquinone form. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution The amino and chloro groups can participate in nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions.

Major products include quinone derivatives from oxidation, hydroquinone derivatives from reduction, and various substituted anthracene derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione has several applications in scientific research:

- Chemistry Used as a precursor in the synthesis of complex organic molecules.

- Biology Investigated for its potential as a fluorescent probe due to its photophysical properties.

- Medicine Studied for its anticancer properties, particularly in targeting specific cellular pathways.

- Industry Utilized in the production of dyes and pigments due to its vibrant color and stability.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with DNA. Studies have shown that compounds in the anthracene series can intercalate into DNA, disrupting replication and transcription processes. This interaction is facilitated by the compound's planar structure and the presence of functional groups that allow for effective binding to the DNA grooves.

Table: Comparison with Similar Compounds

| Compound | Unique Properties |

|---|---|

| 1-Amino-2-methylanthracenedione | Varies in reactivity and photophysical properties due to the absence of chloro and tolylamino substituents. |

| 1-Amino-2-carboxyanthracenedione | Different electronic and steric effects compared to tolylamino derivatives. |

| 1-Amino-4-chloroanthracenedione | Isomer of the target compound; position of chloro group affects its properties. |

| 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione | Balance of stability and reactivity, making it suitable for a wide range of applications. |

Mechanism of Action

The mechanism of action of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular components. In medicinal applications, it targets specific proteins and enzymes, disrupting cellular processes such as DNA replication and repair. This leads to apoptosis in cancer cells. The compound’s photophysical properties also allow it to act as a photosensitizer in photodynamic therapy.

Chemical Reactions Analysis

Types of Reactions

1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell death. Research has indicated that compounds similar to 1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione exhibit effective phototoxicity against cancer cells. Studies have demonstrated that this compound can induce apoptosis in tumor cells when activated by specific wavelengths of light, making it a candidate for cancer treatment.

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent probe in biological imaging. Its fluorescence properties can be exploited to visualize cellular processes in real-time, particularly in studies involving cellular uptake and distribution of drugs.

Organic Electronics

Due to its electronic properties, 1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its potential application in electronic devices.

Dyes and Pigments

The compound can serve as a dye or pigment in various applications due to its vibrant coloration and stability. It has been studied for use in textiles and coatings where colorfastness is essential.

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-8-chloro-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular components. In medicinal applications, it targets specific proteins and enzymes, disrupting cellular processes such as DNA replication and repair. This leads to apoptosis in cancer cells. The compound’s photophysical properties also allow it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Key Trends :

- Bulky substituents (e.g., butylamino) reduce yields due to steric effects during nucleophilic substitution .

Cytotoxic Activity Against Cancer Cell Lines

Cytotoxicity data highlight substituent-dependent efficacy:

Mechanistic Insights :

- Mono-amino derivatives (e.g., 5a) exhibit stronger cytotoxicity than di-substituted analogues, likely due to reduced steric interference in DNA binding .

- Hydroxy and methoxy groups (e.g., compound 27) improve aqueous solubility but may weaken intercalation efficiency .

Physicochemical and Spectral Properties

Trends :

- Amino and anilino substituents contribute to strong N-H stretching in IR spectra .

- Anthraquinones with electron-withdrawing groups (e.g., Cl, NO₂) exhibit redshifted UV/Vis absorption .

Biological Activity

1-Amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione (CAS Number: 88653-24-1) is a synthetic organic compound belonging to the anthracene derivatives, known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₂₁H₁₅ClN₂O₂

- Molecular Weight : 362.81 g/mol

- Structure : The compound features an anthracene backbone with amino and chloro substituents that contribute to its biological properties.

The biological activity of 1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione is primarily attributed to its ability to interact with DNA. Studies have shown that compounds in the anthracene series can intercalate into DNA, disrupting replication and transcription processes. This interaction is facilitated by the compound's planar structure and the presence of functional groups that allow for effective binding to the DNA grooves.

Anticancer Properties

Research indicates that 1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.2 | DNA intercalation leading to apoptosis | |

| MCF-7 | 4.8 | Induction of reactive oxygen species (ROS) | |

| A549 | 6.0 | Disruption of cell cycle progression |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the anthracene ring significantly affects the compound's potency. For instance, modifications in the amine group and chloro substituent have been shown to enhance cytotoxic activity by increasing DNA binding affinity and altering cellular uptake mechanisms.

Case Study 1: In Vitro Analysis

A study conducted on the effects of 1-amino-8-chloro-2-(4-methylanilino)anthracene-9,10-dione on HeLa cells demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The results indicated that at concentrations above 5 µM, significant cell death was observed within 24 hours of treatment.

Case Study 2: In Vivo Studies

In vivo experiments using xenograft models revealed that treatment with this compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis showed increased necrosis and apoptosis within tumor tissues, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.